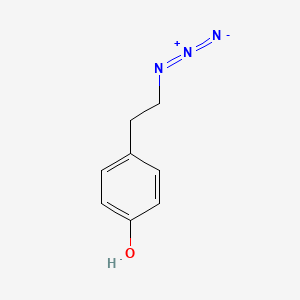
4-(2-Azidoethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Azidoethyl)phenol is an organic compound with the molecular formula C8H9N3O It is a phenolic azide, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with sodium azide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or dimethyl sulfoxide (DMSO). The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction mechanism.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Azidoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with thiols and amines.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, and amines.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives.
Electrophilic Aromatic Substitution: Nitro, halogen, and alkyl-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-(2-Azidoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of azido-functionalized compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Azidoethyl)phenol is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable tool in bioconjugation and click chemistry. The phenolic group can participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar structure with an amino group instead of an azido group.
4-Hydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of an azidoethyl group.
4-Azidophenol: Similar structure but lacks the ethyl chain.
Uniqueness
4-(2-Azidoethyl)phenol is unique due to the presence of both a phenolic and an azido group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
4-(2-azidoethyl)phenol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |
InChI-Schlüssel |
GZAPPTHNMZFARH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


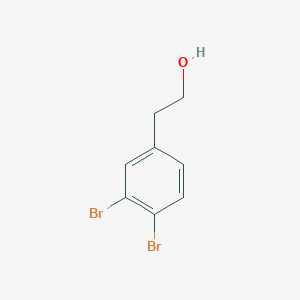
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
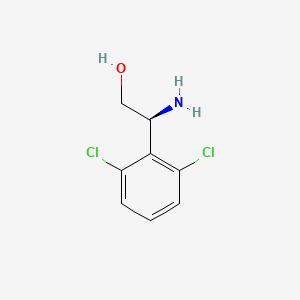
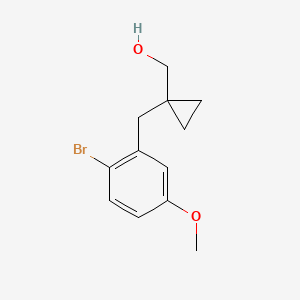
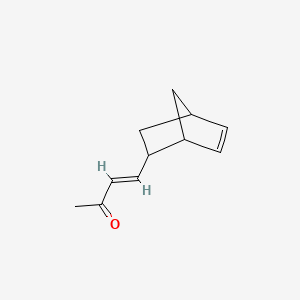
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)

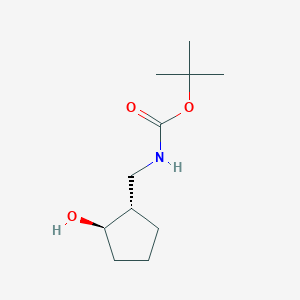
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
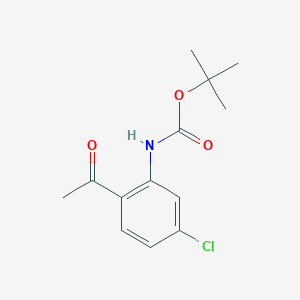

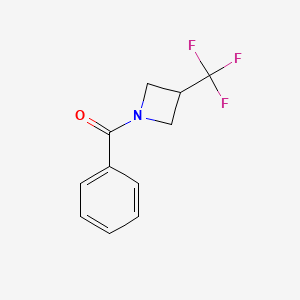
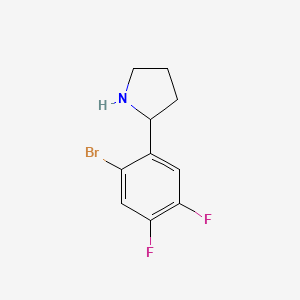
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
